Cas no 1000506-37-5 (2-(Isoquinolin-8-yl)ethan-1-ol)

2-(Isoquinolin-8-yl)ethan-1-ol is a versatile organic compound featuring an isoquinoline core linked to a hydroxyethyl functional group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical synthesis and heterocyclic chemistry. The presence of both aromatic and hydroxyl groups allows for further derivatization, enabling applications in ligand design, medicinal chemistry, and material science. Its well-defined molecular framework ensures consistent performance in coupling reactions and metal coordination studies. The compound is typically supplied with high purity, ensuring reproducibility in research and industrial processes. Proper handling under inert conditions is recommended due to potential sensitivity to oxidation.
2-(Isoquinolin-8-yl)ethan-1-ol structure
1000506-37-5 structure
Product name:2-(Isoquinolin-8-yl)ethan-1-ol
CAS No:1000506-37-5
MF:C11H11NO
Molecular Weight:173.211142778397
CID:5692387
PubChem ID:55266880

2-(Isoquinolin-8-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • SCHEMBL14893769
    • EN300-1602348
    • AKOS006312235
    • 2-(ISOQUINOLIN-8-YL)ETHAN-1-OL
    • 1000506-37-5
    • 8-Isoquinolineethanol
    • 2-(Isoquinolin-8-yl)ethan-1-ol
    • インチ: 1S/C11H11NO/c13-7-5-10-3-1-2-9-4-6-12-8-11(9)10/h1-4,6,8,13H,5,7H2
    • InChIKey: MGKASGKFGJRCIY-UHFFFAOYSA-N
    • SMILES: OCCC1C=CC=C2C=CN=CC=12

計算された属性

  • 精确分子量: 173.084063974g/mol
  • 同位素质量: 173.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 160
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33.1Ų
  • XLogP3: 1.7

2-(Isoquinolin-8-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1602348-0.25g
2-(isoquinolin-8-yl)ethan-1-ol
1000506-37-5
0.25g
$1012.0 2023-06-04
Enamine
EN300-1602348-5.0g
2-(isoquinolin-8-yl)ethan-1-ol
1000506-37-5
5g
$3189.0 2023-06-04
Enamine
EN300-1602348-2.5g
2-(isoquinolin-8-yl)ethan-1-ol
1000506-37-5
2.5g
$2155.0 2023-06-04
Enamine
EN300-1602348-50mg
2-(isoquinolin-8-yl)ethan-1-ol
1000506-37-5
50mg
$707.0 2023-09-23
Enamine
EN300-1602348-0.5g
2-(isoquinolin-8-yl)ethan-1-ol
1000506-37-5
0.5g
$1056.0 2023-06-04
Enamine
EN300-1602348-0.05g
2-(isoquinolin-8-yl)ethan-1-ol
1000506-37-5
0.05g
$924.0 2023-06-04
Enamine
EN300-1602348-1.0g
2-(isoquinolin-8-yl)ethan-1-ol
1000506-37-5
1g
$1100.0 2023-06-04
Enamine
EN300-1602348-10.0g
2-(isoquinolin-8-yl)ethan-1-ol
1000506-37-5
10g
$4729.0 2023-06-04
Enamine
EN300-1602348-500mg
2-(isoquinolin-8-yl)ethan-1-ol
1000506-37-5
500mg
$809.0 2023-09-23
Enamine
EN300-1602348-0.1g
2-(isoquinolin-8-yl)ethan-1-ol
1000506-37-5
0.1g
$968.0 2023-06-04

2-(Isoquinolin-8-yl)ethan-1-ol 関連文献

2-(Isoquinolin-8-yl)ethan-1-olに関する追加情報

Comprehensive Overview of 2-(Isoquinolin-8-yl)ethan-1-ol (CAS No. 1000506-37-5): Properties, Applications, and Research Insights

2-(Isoquinolin-8-yl)ethan-1-ol (CAS No. 1000506-37-5) is a specialized organic compound gaining attention in pharmaceutical and materials science research. This isoquinoline derivative features a hydroxyl-functionalized ethyl group at the 8-position of the isoquinoline scaffold, offering unique reactivity for drug discovery and functional material development. Recent literature highlights its potential as a versatile building block in medicinal chemistry, particularly for targeting neurological and metabolic disorders.

The structural uniqueness of 2-(Isoquinolin-8-yl)ethan-1-ol stems from its dual functionality: the ethanol moiety provides hydrogen-bonding capacity while the isoquinoline core enables π-π stacking interactions. This combination makes it valuable for designing small molecule inhibitors and fluorescence probes. Researchers are particularly interested in its applications for protein-protein interaction modulation, a hot topic in targeted therapy development. The compound's CAS registry number 1000506-37-5 serves as a crucial identifier in patent literature and chemical databases.

In synthetic chemistry, 2-(Isoquinolin-8-yl)ethan-1-ol demonstrates remarkable versatility. Its hydroxyl group can undergo various transformations including esterification, etherification, or oxidation to the corresponding aldehyde. The isoquinoline nitrogen allows for further functionalization through N-alkylation or metal-catalyzed cross-coupling reactions. These properties make it valuable for creating diverse molecular libraries in combinatorial chemistry approaches, addressing the growing demand for structure-activity relationship studies in drug discovery.

Recent advances in heterocyclic chemistry have spotlighted 2-(Isoquinolin-8-yl)ethan-1-ol as a precursor for bioactive molecules. Several research groups have reported its use in developing compounds with potential kinase inhibitory activity, particularly against targets implicated in cancer and inflammatory diseases. The compound's balanced lipophilicity (calculated logP ~1.8) and molecular weight (189.23 g/mol) make it particularly attractive for designing blood-brain barrier permeable agents, a key consideration in central nervous system drug development.

From a materials science perspective, the 2-(Isoquinolin-8-yl)ethan-1-ol structure offers interesting possibilities for organic electronic materials. The conjugated isoquinoline system provides electron-accepting characteristics while the hydroxyethyl group enables surface modification of nanomaterials. This dual nature has sparked interest in its potential applications for organic light-emitting diodes (OLEDs) and molecular sensors, aligning with current trends in green technology development.

The analytical characterization of 2-(Isoquinolin-8-yl)ethan-1-ol typically involves advanced techniques including high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography. These methods confirm the compound's purity and structural features critical for research applications. Recent studies utilizing density functional theory (DFT) calculations have provided insights into its electronic properties and conformational preferences, supporting rational design of derivatives.

In the context of sustainable chemistry, researchers are exploring greener synthetic routes to 2-(Isoquinolin-8-yl)ethan-1-ol. Modern approaches emphasize catalytic methods and atom-economical transformations to prepare this valuable intermediate. The development of continuous flow processes for its production represents an important advancement, addressing industrial needs for scalable synthesis while minimizing environmental impact.

The safety profile of 2-(Isoquinolin-8-yl)ethan-1-ol has been evaluated in preliminary studies, showing favorable characteristics for research use. Proper handling requires standard laboratory precautions, including use of personal protective equipment. Storage recommendations typically suggest keeping the compound under inert atmosphere at low temperatures to maintain stability, especially for long-term preservation of high-purity samples.

Looking forward, 2-(Isoquinolin-8-yl)ethan-1-ol (CAS No. 1000506-37-5) continues to attract research interest across multiple disciplines. Its applications in medicinal chemistry, materials science, and chemical biology demonstrate the growing importance of multifunctional heterocycles in scientific innovation. As synthetic methodologies advance and biological understanding deepens, this compound will likely play an increasingly significant role in developing next-generation therapeutic agents and functional materials.

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